N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that belongs to the class of imines. This compound is characterized by the presence of a bromine atom, a nitro group, and a chlorophenyl group attached to a benzoxazole ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. The initial step often includes the formation of the benzoxazole ring through a cyclization reaction. This is followed by the introduction of the bromine and nitro groups via electrophilic aromatic substitution reactions. The final step involves the formation of the imine linkage through a condensation reaction between an aldehyde and an amine under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various halogenated or functionalized benzoxazole compounds.
Scientific Research Applications
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness: (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for targeted modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H11BrClN3O3 |
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Molecular Weight |
456.7 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H11BrClN3O3/c21-16-6-4-12(8-18(16)25(26)27)11-23-15-5-7-19-17(10-15)24-20(28-19)13-2-1-3-14(22)9-13/h1-11H |
InChI Key |
MYXUBLCVTIASPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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